molecular formula C9H20N2O3 B1405153 tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate CAS No. 364056-56-4

tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate

Cat. No.: B1405153
CAS No.: 364056-56-4
M. Wt: 204.27 g/mol
InChI Key: ZRRQZMNSOFBORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate (CAS 364056-56-4) is a carbamate derivative with the molecular formula C₉H₂₀N₂O₃ and a molar mass of 204.27 g/mol . It features both aminoethyl and hydroxyethyl substituents, making it a bifunctional compound. Key properties include:

  • Density: 1.080±0.06 g/cm³ (predicted)
  • Boiling Point: 311.5±35.0 °C (predicted)
  • pKa: 14.62±0.10 (predicted), indicating weak basicity .

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines in organic synthesis, while the hydroxyethyl and aminoethyl groups enable applications in peptide coupling, linker chemistry, and polymer functionalization.

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11(5-4-10)6-7-12/h12H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRQZMNSOFBORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177022
Record name 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364056-56-4
Record name 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364056-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Condensation of N-BOC-D-Serine with Benzene Methanamine (Patented Method, CN102020589B)

Overview:
This method employs N-BOC-D-Serine as the starting raw material, which undergoes a condensation reaction with benzene methanamine to form the target carbamate derivative.

Procedure:

  • Step 1: Formation of mixed acid anhydride
    N-BOC-D-Serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid-binding agent, producing a mixed acid anhydride.
  • Step 2: Condensation with benzene methanamine
    The anhydride reacts with benzene methanamine in anhydrous ethyl acetate, leading to the formation of the desired carbamate.

  • Step 3: Purification
    The product is isolated via crystallization, with a reported yield of approximately 92.4%.

Reaction Data:

Step Reagents Solvent Conditions Yield Notes
1 N-BOC-D-Serine + i-BuOCOCl + NMM Not specified Room temperature - Formation of mixed anhydride
2 Anhydride + benzene methanamine Ethyl acetate 0–5°C, then room temp 92.4% Condensation reaction

Research Findings:
This method provides a high yield and is suitable for industrial scale-up due to its straightforward condensation process and crystallization purification.

Reduction of Benzaldehyde Derivatives with Sodium Borohydride (Ambeed and Patent Data)

Overview:
A common route involves reductive amination of tert-butyl 2-aminoethylcarbamate with benzaldehyde, followed by reduction with sodium borohydride to yield the target compound.

Procedure:

  • Step 1: Formation of imine
    Tert-butyl 2-aminoethylcarbamate reacts with benzaldehyde in methanol in the presence of molecular sieves at ambient temperature overnight.
  • Step 2: Reduction
    Sodium borohydride is added portion-wise at low temperature (-10°C to 0°C), and the mixture is stirred for 16–16.5 hours.

  • Step 3: Work-up and purification
    The reaction mixture is evaporated, extracted with ethyl acetate, washed with acid, base, and brine solutions, then dried and concentrated, yielding the carbamate with approximately 92% efficiency.

Reaction Data:

Reagents Solvent Temperature Time Yield Notes
Benzaldehyde + tert-butyl 2-aminoethylcarbamate + NaBH4 Methanol 0°C to room temp 16–16.5 h 92% Reductive amination

Research Findings:
This route offers high efficiency and operational simplicity, making it suitable for large-scale synthesis.

Synthesis via Isocyanide Intermediates (CN104086460B)

Overview:
This method involves a multi-step process starting from N-tert-butyloxycarbonyl-1,2-ethylenediamine, involving reduction and isocyanide formation.

Procedure:

  • Step 1: Synthesis of 2-(N-isobutoxyformamido)ethylisocyanide
    React N-tert-butyloxycarbonyl-1,2-ethylenediamine with formaldehyde derivatives under reflux with an acid catalyst to generate the isocyanide intermediate.
  • Step 2: Reduction to carbamate
    The isocyanide intermediate is reduced with sodium borohydride in an aprotic solvent at 20–30°C, yielding the target carbamate.

Reaction Data:

Step Reagents Solvent Conditions Yield Notes
1 N-tert-butyloxycarbonyl-1,2-ethylenediamine + formaldehyde Organic solvent Reflux Not specified Isocyanide formation
2 Isocyanide + NaBH4 Aprotic solvent 20–30°C Higher yield Efficient reduction

Research Findings:
This method is advantageous for industrial production due to its high yield, lower waste generation, and operational simplicity.

Alternative Synthesis Using Urea and MTBE (CN1515540A)

Overview:
A classical route involves synthesizing tert-butyl urea via reaction of urea with concentrated sulfuric acid and methyl tert-butyl ether (MTBE), followed by hydrolysis to tert-butylamine, which then reacts to form the carbamate.

Procedure:

  • Step 1: Synthesis of tert-butyl urea
    Urea reacts with sulfuric acid and MTBE, forming tert-butyl urea crystals after pH adjustment and recrystallization.
  • Step 2: Hydrolysis to tert-butylamine
    The urea derivative undergoes alkaline hydrolysis, producing tert-butylamine.

  • Step 3: Carbamate formation
    Tert-butylamine reacts with chloroformates or equivalents to produce the carbamate.

Research Findings:
While this route is more traditional, it is less favored due to higher energy consumption and waste generation but remains viable for certain industrial applications.

Summary of Preparation Methods

Method Starting Material Key Reactions Yield Advantages Limitations
Condensation with benzene methanamine N-BOC-D-Serine Condensation, crystallization ~92% High yield, straightforward Requires raw materials synthesis
Reductive amination tert-Butyl 2-aminoethylcarbamate + benzaldehyde Imine formation + NaBH4 reduction 92% Simple, scalable Sensitive to reaction conditions
Isocyanide route N-tert-butyloxycarbonyl-1,2-ethylenediamine Isocyanide formation + reduction Not specified High yield, low waste Multi-step process
Urea-based synthesis Urea + sulfuric acid + MTBE Urea derivatization + hydrolysis Moderate Industrial familiarity Energy intensive, waste

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Drug Intermediates

TBHEC serves as an important synthetic intermediate in the production of various pharmaceuticals. Notably, it has been utilized in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound facilitates the formation of key intermediates through condensation reactions, enhancing the efficiency of drug synthesis processes .

1.2. Development of BTK Inhibitors

Recent studies highlight TBHEC's role in the development of Bruton’s tyrosine kinase (BTK) inhibitors, which are crucial for treating B-cell malignancies and autoimmune diseases. TBHEC derivatives have been explored as potential candidates for these inhibitors, showcasing its significance in targeted cancer therapies .

Bioconjugation Techniques

2.1. PEGylation of Proteins and Peptides

TBHEC is employed in the PEGylation process, where polyethylene glycol (PEG) chains are attached to proteins or peptides to enhance their solubility and stability. This modification improves pharmacokinetics and bioavailability, making TBHEC a valuable reagent in biopharmaceutical formulations .

2.2. Antibody-Drug Conjugates (ADCs)

The compound is also used in the formulation of antibody-drug conjugates, which combine antibodies with cytotoxic drugs to selectively target cancer cells. TBHEC's ability to form stable linkages with antibodies allows for effective drug delivery systems that minimize side effects while maximizing therapeutic efficacy .

Surface Modification Applications

3.1. Drug Delivery Systems

In drug delivery applications, TBHEC is utilized for surface modification of nanoparticles and other delivery vehicles. This modification enhances the targeting capabilities of these systems, allowing for more precise delivery of therapeutics to specific tissues or cells .

3.2. PROTAC Technology

The compound plays a role in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins within cells. TBHEC derivatives are integrated into PROTAC designs to enhance their efficacy and specificity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseImpact on Drug Development
Pharmaceutical SynthesisIntermediate for lacosamide synthesisIncreases efficiency in drug production
Cancer TherapyDevelopment of BTK inhibitorsTargets B-cell malignancies
BioconjugationPEGylation of proteins and peptidesEnhances solubility and stability
Antibody-Drug ConjugatesTargeted delivery systemsReduces side effects while maximizing efficacy
Surface ModificationDrug delivery systemsImproves targeting capabilities
PROTAC TechnologySelective degradation of target proteinsAdvances targeted protein degradation strategies

Case Studies

Case Study 1: Lacosamide Synthesis
A study demonstrated the use of TBHEC in synthesizing lacosamide via a multi-step reaction involving condensation with N-BOC-D-serine derivatives. The process yielded high purity and efficiency, showcasing TBHEC's utility as a building block in pharmaceutical chemistry .

Case Study 2: BTK Inhibitor Development
Research involving TBHEC derivatives as BTK inhibitors showed promising results in preclinical models for treating B-cell malignancies. The derivatives exhibited significant tumor uptake and therapeutic efficacy, indicating the potential for clinical application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. tert-Butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate (CAS not specified)
  • Structure: Contains a hydroxyimino group (C=N–OH) instead of hydroxyethyl.
  • Properties: Stereochemical complexity (Z/E isomerism) affects reactivity. The hydroxyimino group enables chelation or coordination chemistry, differing from the nucleophilic hydroxyethyl group in the target compound .
  • Applications: Potential use in metal-organic frameworks (MOFs) or as a ligand precursor.
b. tert-Butyl (2-(aminooxy)ethyl)carbamate (CAS 75051-55-7)
  • Structure: Substitutes hydroxyethyl with aminooxy (–O–NH₂).
  • Properties: Lower structural similarity (0.90–0.93) due to the aminooxy group, which participates in oxime ligation (click chemistry) .
  • Applications : Bioconjugation, antibody-drug conjugate (ADC) synthesis.

PEGylated Derivatives

a. tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, CAS 139115-92-7)
  • Structure : Incorporates a triethylene glycol (PEG3) chain.
  • Designed for enhanced solubility in aqueous media .
  • Applications : Drug delivery systems, solubility enhancement in pharmaceuticals.
b. tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (CAS 139115-91-6)
  • Structure : Shorter PEG chain (one ethoxy unit).
  • Properties : Lower molecular weight and hydrophilicity compared to Boc-NH-PEG3 .

Alkyl Chain Modifications

a. tert-Butyl (2-ethoxyethyl)carbamate (CAS 722537-53-3)
  • Structure: Replaces aminoethyl with ethoxyethyl.
  • Properties : Reduced polarity due to the ether linkage; similarity score 0.88 .
  • Applications : Hydrophobic linker in polymer chemistry.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications
tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate (364056-56-4) C₉H₂₀N₂O₃ 204.27 Aminoethyl, hydroxyethyl Peptide synthesis, linkers
tert-Butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate Not provided Not provided Hydroxyimino MOFs, ligands
tert-Butyl (2-(aminooxy)ethyl)carbamate (75051-55-7) C₇H₁₆N₂O₃ 176.21 Aminooxy Bioconjugation
Boc-NH-PEG3 (139115-92-7) C₁₃H₂₇NO₆ 293.36 PEG3 chain Drug delivery
tert-Butyl (2-ethoxyethyl)carbamate (722537-53-3) C₉H₁₉NO₃ 189.25 Ethoxyethyl Hydrophobic linkers

Key Research Findings

  • Reactivity: The target compound’s hydroxyethyl group undergoes esterification or oxidation, whereas aminooxy derivatives enable faster oxime formation .
  • Solubility : PEGylated variants (e.g., Boc-NH-PEG3) exhibit superior aqueous solubility compared to the hydrophobic ethoxyethyl analog .
  • Safety : PEGylated compounds are restricted to laboratory use due to uncharacterized toxicity, whereas the target compound’s safety profile remains understudied .

Biological Activity

Tert-Butyl 2-aminoethyl 2-hydroxyethylcarbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group and amino and hydroxyethyl functionalities. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Synthesis and Characterization

The synthesis of tert-butyl 2-aminoethyl 2-hydroxyethylcarbamate typically involves the reaction of tert-butyl chloroformate with aminoethanol and hydroxyethylamine. The reaction conditions, including solvent choice and temperature, significantly influence the yield and purity of the final product. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbamate derivatives, including tert-butyl 2-aminoethyl 2-hydroxyethylcarbamate. For instance, compounds with similar structures have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentration (MIC) values for these compounds often range from 4 to 16 μg/mL, indicating significant antibacterial properties .

Anti-inflammatory Properties

The anti-inflammatory activity of derivatives related to tert-butyl 2-aminoethyl 2-hydroxyethylcarbamate has also been investigated. In vivo studies demonstrate that certain carbamate analogs exhibit promising anti-inflammatory effects, with inhibition percentages ranging from 39% to over 54% when compared to standard anti-inflammatory drugs like indomethacin . This suggests that modifications in the carbamate structure can enhance anti-inflammatory efficacy.

Neuroprotective Effects

Research indicates that compounds similar to tert-butyl 2-aminoethyl 2-hydroxyethylcarbamate may possess neuroprotective properties. For example, studies on related compounds have shown their ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. These compounds can potentially reduce oxidative stress and inflammation in neuronal cells .

Case Studies

Study Findings
Study on Anti-inflammatory ActivityCompounds exhibited up to 54% inhibition in carrageenan-induced edema models, suggesting significant anti-inflammatory effects .
Antimicrobial Efficacy StudyDemonstrated potent activity against MRSA with MIC values as low as 4 μg/mL .
Neuroprotective StudyInhibition of amyloid-beta aggregation was observed, indicating potential for Alzheimer's treatment .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 2-aminoethyl 2-hydroxyethylcarbamate is influenced by its structural components. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Variations in the amino and hydroxyethyl groups can modulate the compound's interaction with biological targets, affecting its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate in high purity?

  • Methodological Answer :

  • Protecting Group Strategy : Use tert-butyl carbamate (Boc) to protect amines, enabling selective functionalization of hydroxyethyl groups. Example: Boc-protected intermediates were synthesized via iodolactamization, a key step in enantioselective pathways for similar carbamates .
  • One-Step Synthesis : Leverage AI-driven synthesis tools (e.g., Template_relevance models) to predict optimal routes, minimizing side reactions. BenchChem’s rapid synthetic methods for derivatives highlight the importance of reagent stoichiometry and temperature control .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for ≥95% purity, as validated for tert-butyl carbamate derivatives .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1^1H and 13^13C NMR to confirm carbamate linkage (δ 155–160 ppm for carbonyl) and tert-butyl group (δ 1.2–1.4 ppm). For example, Das et al. (2016) resolved hydrogen-bond interactions in carbamates via NOESY spectroscopy .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₄H₂₂N₂O₂: calculated 250.34 g/mol).
  • X-Ray Crystallography : Resolve crystal packing and 3D architecture, as demonstrated for carbamate derivatives with substituted phenyl groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis of the carbamate group.
  • Temperature Control : Maintain at –20°C for long-term stability, as advised for structurally similar tert-butyl carbamates .
  • Moisture Avoidance : Use desiccants in sealed containers; hygroscopic analogs (e.g., hydroxyethyl derivatives) degrade rapidly at >60% humidity .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (R)- or (S)-configured amines) to direct stereochemistry. Garcia et al. (2009) achieved >90% ee in benzyl carbamates using chiral catalysts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity. For example, tert-butyl carbamate syntheses in DMF showed 20% higher diastereomeric excess (de) vs. THF .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor desired intermediates. Hydrogen bonding interactions, as in Das et al. (2016), stabilize transition states .

Q. What experimental designs are effective for optimizing reaction yields in flow-chemistry systems?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to assess variables (e.g., residence time, catalyst loading). highlights flow-chemistry optimizations using DoE for diazomethane synthesis, achieving 85% yield .
  • Continuous-Flow Reactors : Use microreactors to enhance mixing and heat transfer. For tert-butyl carbamates, flow systems reduce side-product formation by 30% compared to batch methods .
  • Real-Time Monitoring : Inline FTIR or UV-vis spectroscopy detects intermediates, enabling rapid adjustments (e.g., pH, flow rate) .

Q. How should researchers address discrepancies in reported purity or yields across studies?

  • Methodological Answer :

  • Analytical Validation : Cross-check purity via HPLC (C18 columns, acetonitrile/water gradients) and NMR. For example, BenchChem reports 95% purity , while Hairui Chemical achieves 98% via rigorous recrystallization .
  • Replication of Conditions : Ensure identical reagent grades, solvents, and equipment. Variations in APS (ammonium persulfate) purity () caused yield differences in copolymer syntheses .
  • Statistical Analysis : Use t-tests or ANOVA to compare datasets. Flow-chemistry studies () employed statistical modeling to resolve conflicting results .

Q. What strategies mitigate degradation of this compound under acidic/basic conditions?

  • Methodological Answer :

  • pH Buffering : Maintain neutral pH during reactions. Carbamates hydrolyze rapidly at pH <3 or >10, as shown in stability studies for tert-butyl (4-hydroxybutan-2-yl)carbamate .
  • Protective Additives : Use scavengers (e.g., triethylamine) to neutralize trace acids. Ambeed’s Boc-NH-PEG3 synthesis avoided degradation via this method .
  • Low-Temperature Processing : Conduct reactions at 0–5°C to slow hydrolysis, critical for hydroxyethyl-containing carbamates .

Q. How can computational modeling predict reactivity in novel synthetic pathways?

  • Methodological Answer :

  • AI Synthesis Tools : BenchChem’s Template_relevance models (Pistachio, Reaxys) predict feasible routes for carbamates by analyzing >10,000 reactions .
  • DFT Calculations : Simulate transition states to identify energy barriers. For tert-butyl derivatives, DFT-guided optimizations reduced reaction times by 40% .
  • Machine Learning : Train models on published data (e.g., PubChem) to forecast side reactions. ’s AI tool accurately predicted byproducts in one-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.